molecular formula C13H19ClN2O2 B591930 (R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride CAS No. 1217831-52-1

(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B591930
CAS No.: 1217831-52-1
M. Wt: 270.757
InChI Key: LDHODTYPYWKFPS-RFVHGSKJSA-N
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Description

“®-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 . It has a molecular weight of 270.76 .

It should be stored in an inert atmosphere at 2-8°C . Unfortunately, no further physical or chemical properties like melting point, boiling point, or solubility were found in the available resources.

Scientific Research Applications

Biological Activity and Drug Design

  • DNA Interaction and Pharmacological Potential : Certain derivatives similar to (R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride, like Hoechst 33258 and its analogues, demonstrate strong DNA binding properties, particularly to the minor groove of double-stranded B-DNA, showcasing specificity for AT-rich sequences. This characteristic underpins their use in fluorescent DNA staining, crucial for cell biology research, chromosome analysis, and the development of radioprotectors and topoisomerase inhibitors. These findings suggest avenues for rational drug design and deeper molecular interaction studies (Issar & Kakkar, 2013).

  • Antimicrobial and Antioxidant Properties : Investigations into natural carboxylic acids reveal their biological activities, including antimicrobial and antioxidant properties. Structural variations among these acids, such as the number of hydroxyl groups and conjugated bonds, significantly affect their bioactivity. This research direction emphasizes the potential of this compound derivatives in developing new antimicrobial and antioxidant agents, provided their structural attributes are appropriately modified (Godlewska-Żyłkiewicz et al., 2020).

  • Neuropharmacology and Behavior Modulation : Arylpiperazine derivatives, sharing a core structure with this compound, are clinically applied in treating depression, psychosis, and anxiety. These compounds' metabolic pathways and receptor affinities, particularly towards serotonin receptors, underline their pharmacological relevance. Such insights are critical for designing compounds with improved efficacy and reduced side effects for neurological conditions (Caccia, 2007).

  • Supramolecular Chemistry and Material Science : The structural simplicity and versatility of benzene-1,3,5-tricarboxamides (BTAs), related to the benzyl and piperazine motifs, facilitate their use in nanotechnology, polymer processing, and biomedical applications. This adaptability, driven by their self-assembly into rod-like structures and multivalent interactions, opens up research opportunities in material science and drug delivery systems (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.

Properties

IUPAC Name

benzyl (3R)-3-methylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHODTYPYWKFPS-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662612
Record name Benzyl (3R)-3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217831-52-1
Record name Benzyl (3R)-3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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